molecular formula C10H6BrNO2 B1278826 8-bromoquinoline-5-carboxylic Acid CAS No. 204782-96-7

8-bromoquinoline-5-carboxylic Acid

Cat. No. B1278826
M. Wt: 252.06 g/mol
InChI Key: PPJDILQBGRMTFE-UHFFFAOYSA-N
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Description

8-Bromoquinoline-5-carboxylic acid is a compound that has been studied for its potential applications in various fields of chemistry and biology. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and has been modified to include a bromine atom and a carboxylic acid group. This modification imparts unique properties to the molecule, making it a subject of interest for researchers.

Synthesis Analysis

The synthesis of derivatives of quinoline carboxylic acids has been explored in several studies. For instance, 8-methylquinoline-5-carboxylic acid was synthesized using the Skraup reaction or by hydrolysis of its nitrile derivative . In another study, a brominated hydroxyquinoline derivative was synthesized as a photolabile protecting group for carboxylic acids, indicating the versatility of bromoquinoline compounds in synthetic chemistry . Additionally, a novel bromoquinolinium reagent was synthesized for the analysis of biological carboxylic acids, showcasing the utility of bromoquinoline derivatives in analytical chemistry .

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives has been analyzed in various studies. For example, the crystal and molecular structure of a bromo-derivative of a peptide containing a tetrahydroquinoline carboxylic acid was examined, providing insights into the conformation of such molecules . The interactions of aromatic carboxylic acids with 8-aminoquinoline were also studied, leading to the synthesis and characterization of proton-transfer compounds, which were analyzed using infrared spectroscopy and single-crystal X-ray diffraction methods .

Chemical Reactions Analysis

Bromoquinoline derivatives participate in a variety of chemical reactions. The bromination in the side chain of 8-methylquinoline-5-carboxylic acid and its nitrile was studied, revealing the reactivity of such compounds . Furthermore, the synthesis of bifunctional derivatives of 8-methylquinoline-5-carboxylic acid involved reactions such as alcoholysis and the introduction of a methylamino group, demonstrating the chemical versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. The photolabile protecting group based on bromoquinoline exhibited greater single-photon quantum efficiency than other esters and showed sensitivity to multiphoton-induced photolysis, which could be useful for in vivo applications . The bromoquinolinium reagent used for derivatization in HPLC-ESI-MS/MS analysis demonstrated the ability to efficiently react with carboxylic acids, and its bromine atom facilitated the identification of carboxylic acids due to the characteristic bromine isotope pattern in mass spectra .

Scientific Research Applications

Fluorescent Brightening Agents

8-Bromoquinoline-5-carboxylic acid derivatives have been studied for their potential as fluorescent brightening agents. The synthesis process involved converting 2-aryl-6-bromoquinolines to various derivatives, which were then evaluated for their use in brightening applications (Rangnekar & Shenoy, 1987).

Bifunctional Derivatives

Research has been conducted on the synthesis of bifunctional derivatives of 8-bromoquinoline-5-carboxylic acid. This work explored the conversion of 8-methylquinoline-5-carboxylic acid into various brominated derivatives, leading to the creation of new compounds with potential applications in chemistry (Gracheva, Kovel'man, & Tochilkin, 1982).

Photolabile Protecting Group

The synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative of 8-bromoquinoline-5-carboxylic acid, show its potential as a photolabile protecting group for carboxylic acids. BHQ's sensitivity to multiphoton-induced photolysis makes it useful for in vivo applications, particularly in biological contexts (Fedoryak & Dore, 2002).

Bromination Studies

Studies on the bromination of 8-methylquinoline-5-carboxylic acid have provided insights into the chemical behavior and potential applications of its derivatives. This research is crucial for understanding the synthesis and modification of quinoline compounds (Gracheva & Tochilkin, 1980).

PARP-1 Inhibitor Development

Quinoline-8-carboxamides, closely related to 8-bromoquinoline-5-carboxylic acid, have been designed and evaluated for their role as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme targeted in drug design for various therapeutic activities (Lord, Mahon, Lloyd, & Threadgill, 2009).

Ruthenium Detection

5-Hydroxyquinoline-8-carboxylic acid, derived from quinoline-5-carboxylic acid, has been studied as a colorimetric reagent for detecting ruthenium. This research underscores the utility of quinoline derivatives in analytical chemistry (Breckenridge & Singer, 1947).

Safety And Hazards

  • MSDS : Detailed safety information available here .

properties

IUPAC Name

8-bromoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJDILQBGRMTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452242
Record name 8-bromoquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromoquinoline-5-carboxylic Acid

CAS RN

204782-96-7
Record name 8-bromoquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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